molecular formula C17H16N4O2S2 B227670 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B227670
M. Wt: 372.5 g/mol
InChI Key: YQTYKVSAGNQAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole-containing heterocycles. It is a synthetic compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of certain enzymes that are involved in these processes.
Biochemical and Physiological Effects
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria. Moreover, this compound has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high purity and high yield. This makes it easier to obtain reproducible results. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Moreover, future research could focus on optimizing the synthesis method of this compound, in order to improve its yield and purity. Finally, this compound could be evaluated for its potential as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis method of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-phenyl-2-thiocyanatoacetic acid with 6-ethyl-2-thiouracil in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential in various scientific research applications. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial activities, as well as its potential as an anti-inflammatory agent. Moreover, this compound has been evaluated for its potential as a diagnostic tool for certain diseases.

properties

Product Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H16N4O2S2/c1-2-12-8-14(22)20-16(18-12)25-10-15(23)21-17-19-13(9-24-17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,20,22)(H,19,21,23)

InChI Key

YQTYKVSAGNQAJZ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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